1-(Cyclopropylmethyl)-4-phenylpiperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylmethyl)-4-phenylpiperidine-4-carbonitrile is an organic compound that features a piperidine ring substituted with a phenyl group and a cyclopropylmethyl group, along with a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethyl)-4-phenylpiperidine-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclopropylmethyl bromide with 4-phenylpiperidine in the presence of a base to form the corresponding intermediate. This intermediate is then subjected to a cyanation reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide, to introduce the nitrile group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)-4-phenylpiperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines.
Scientific Research Applications
1-(Cyclopropylmethyl)-4-phenylpiperidine-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopropylmethyl)-4-phenylpiperidine: Lacks the nitrile group but shares the core structure.
4-Phenylpiperidine-4-carbonitrile: Lacks the cyclopropylmethyl group but contains the nitrile and phenyl groups.
Uniqueness
1-(Cyclopropylmethyl)-4-phenylpiperidine-4-carbonitrile is unique due to the presence of both the cyclopropylmethyl and nitrile groups, which confer distinct chemical and biological properties. This combination of functional groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H20N2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-4-phenylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C16H20N2/c17-13-16(15-4-2-1-3-5-15)8-10-18(11-9-16)12-14-6-7-14/h1-5,14H,6-12H2 |
InChI Key |
JEPIIBSIOHUPGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CCC(CC2)(C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.